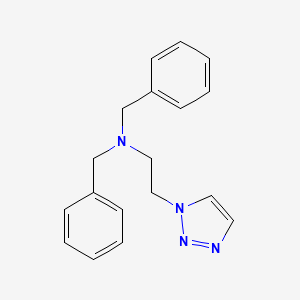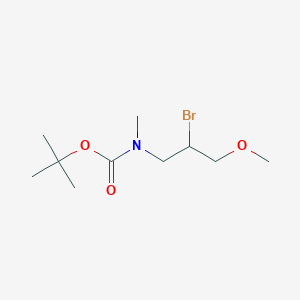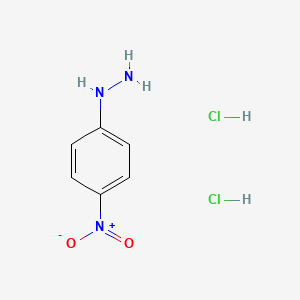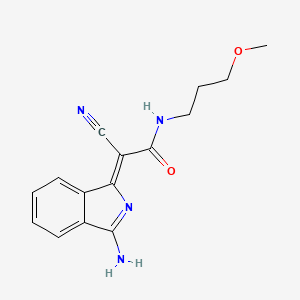
N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science . The structure of this compound consists of a triazole ring attached to an ethanamine backbone, which is further substituted with two benzyl groups.
Preparation Methods
The synthesis of N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves a multi-step process. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent .
Chemical Reactions Analysis
N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Scientific Research Applications
N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies related to its antioxidant and anti-inflammatory properties.
Material Science: It is employed in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The triazole ring plays a crucial role in this interaction by forming stable complexes with metal ions or other active site residues .
Comparison with Similar Compounds
N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
N,N-dibenzyl-1-(1H-1,2,3-triazol-4-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the triazole ring.
N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethylamine: This compound differs in the length of the alkyl chain connecting the triazole ring to the amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two benzyl groups, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(triazol-1-yl)ethanamine |
InChI |
InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2 |
InChI Key |
HKNBFAIHNMWEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)


![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)


![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)

![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)
